molecular formula C15H18N4O3 B10965840 methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate

methyl 2-({[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}amino)benzoate

Cat. No.: B10965840
M. Wt: 302.33 g/mol
InChI Key: YFFPNGUTAUZZFA-UHFFFAOYSA-N
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Description

METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE is a complex organic compound that features a pyrazole ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone.

    Amidation Reaction: The pyrazole derivative is then reacted with an appropriate amine to form the amide linkage.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amide or ester functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The amide and ester functionalities may also play a role in binding to biological targets, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-[({[(1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE: Lacks the 1,5-dimethyl substitution on the pyrazole ring.

    ETHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE: Has an ethyl ester instead of a methyl ester.

Uniqueness

METHYL 2-[({[(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYL]AMINO}CARBONYL)AMINO]BENZOATE is unique due to the presence of the 1,5-dimethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. This substitution may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

methyl 2-[(1,5-dimethylpyrazol-4-yl)methylcarbamoylamino]benzoate

InChI

InChI=1S/C15H18N4O3/c1-10-11(9-17-19(10)2)8-16-15(21)18-13-7-5-4-6-12(13)14(20)22-3/h4-7,9H,8H2,1-3H3,(H2,16,18,21)

InChI Key

YFFPNGUTAUZZFA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNC(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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